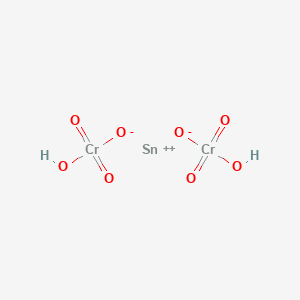
Tin chromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin chromate is an inorganic compound with the chemical formula SnCrO₄. It is composed of tin (Sn) and chromate (CrO₄) ions. This compound is known for its vibrant yellow color and is primarily used as a pigment in various industrial applications. This compound is also recognized for its corrosion-resistant properties, making it valuable in protective coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tin chromate can be synthesized through a precipitation reaction. One common method involves reacting a soluble tin salt, such as tin(II) chloride (SnCl₂), with a soluble chromate salt, such as potassium chromate (K₂CrO₄). The reaction is typically carried out in an aqueous solution at room temperature: [ \text{SnCl}_2 + \text{K}_2\text{CrO}_4 \rightarrow \text{SnCrO}_4 + 2\text{KCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by mixing solutions of tin(II) chloride and potassium chromate under controlled conditions to ensure the purity and consistency of the product. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
Types of Reactions:
Oxidation-Reduction Reactions: this compound can undergo redox reactions due to the presence of both tin and chromate ions. For example, in acidic conditions, chromate ions can be reduced to chromium(III) ions.
Substitution Reactions: this compound can participate in substitution reactions where the chromate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) can be used to oxidize tin(II) to tin(IV) in the presence of chromate ions.
Reducing Agents: Zinc (Zn) can reduce chromate ions to chromium(III) ions in acidic conditions.
Major Products Formed:
Chromium(III) Compounds: Reduction of chromate ions typically results in the formation of chromium(III) compounds.
Tin(IV) Compounds: Oxidation of tin(II) can lead to the formation of tin(IV) compounds.
Scientific Research Applications
Tin chromate has a wide range of applications in scientific research:
Chemistry: Used as a pigment and corrosion inhibitor in various chemical processes.
Biology: Investigated for its potential use in biological staining techniques.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Widely used in the production of corrosion-resistant coatings for metals, particularly in the aerospace and automotive industries.
Mechanism of Action
The primary mechanism by which tin chromate exerts its effects is through its ability to form a protective layer on metal surfaces. This layer acts as a barrier, preventing the underlying metal from coming into contact with corrosive agents. The chromate ions in this compound play a crucial role in this process by undergoing redox reactions that enhance the stability and durability of the protective coating.
Comparison with Similar Compounds
Zinc Chromate (ZnCrO₄): Like tin chromate, zinc chromate is used as a pigment and corrosion inhibitor. zinc chromate is more commonly used in aerospace applications due to its superior corrosion resistance.
Lead Chromate (PbCrO₄): Another similar compound, lead chromate, is also used as a pigment. due to its toxicity, its use has been significantly reduced in favor of less harmful alternatives like this compound.
Uniqueness of this compound: this compound is unique in its balance of effective corrosion resistance and lower toxicity compared to other chromate compounds. Its vibrant yellow color also makes it a valuable pigment in various industrial applications.
Properties
CAS No. |
38455-77-5 |
|---|---|
Molecular Formula |
Cr2H2O8Sn |
Molecular Weight |
352.71 g/mol |
IUPAC Name |
hydroxy-oxido-dioxochromium;tin(2+) |
InChI |
InChI=1S/2Cr.2H2O.6O.Sn/h;;2*1H2;;;;;;;/q2*+1;;;;;;;2*-1;+2/p-2 |
InChI Key |
BXHKBAZWBFREMH-UHFFFAOYSA-L |
Canonical SMILES |
O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-].[Sn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
![1h-Pyrimido[5,4-c][1,2,5]oxadiazine](/img/structure/B14674050.png)
![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
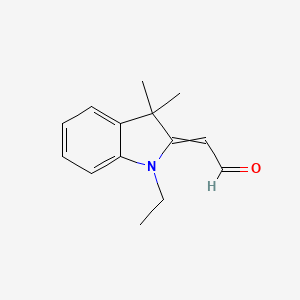
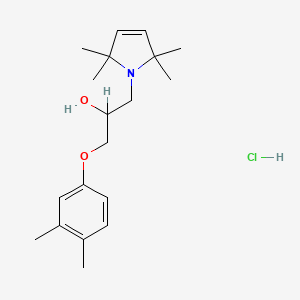
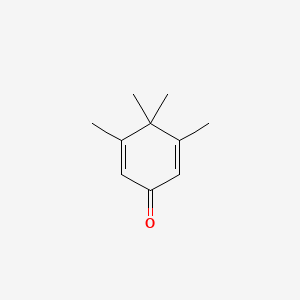
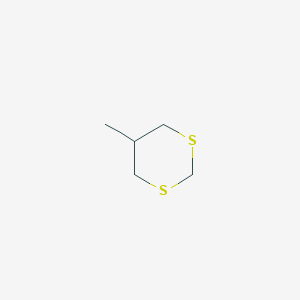
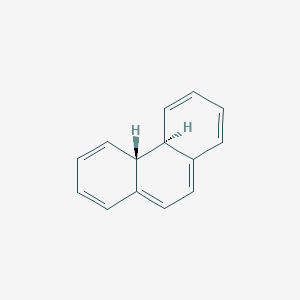
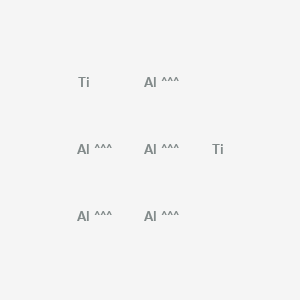
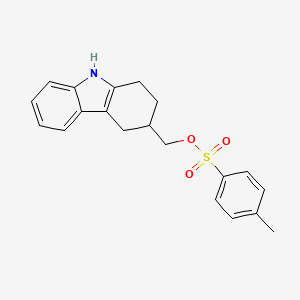
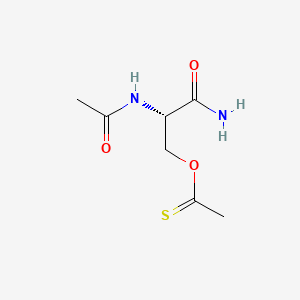
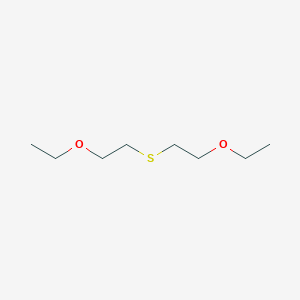
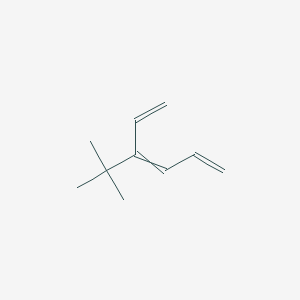
![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)
